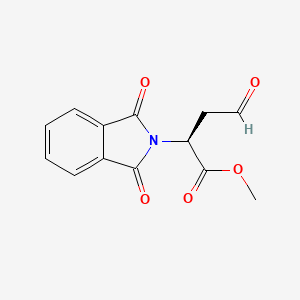
Methyl (S)-2-phthalimido-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2-phthalimido-4-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phthalimido group attached to a butanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-phthalimido-4-oxobutanoate typically involves the reaction of phthalic anhydride with an amino acid derivative. One common method is the condensation of phthalic anhydride with L-aspartic acid, followed by esterification with methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl (S)-2-phthalimido-4-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phthalimido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the phthalimido group.
Major Products Formed
Hydrolysis: Phthalic acid and methanol.
Reduction: Methyl (S)-2-phthalimido-4-hydroxybutanoate.
Substitution: Various substituted phthalimido derivatives depending on the nucleophile used.
科学研究应用
Methyl (S)-2-phthalimido-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (S)-2-phthalimido-4-oxobutanoate involves its interaction with specific molecular targets. The phthalimido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Methyl (S)-2-phthalimido-4-oxobutanoate can be compared with other similar compounds such as:
Methyl (S)-2-phthalimido-4-hydroxybutanoate: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.
Phthalic anhydride derivatives: Compounds with similar structural features but different functional groups.
Amino acid esters: Compounds with ester groups derived from amino acids, sharing similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
137278-36-5 |
|---|---|
分子式 |
C13H11NO5 |
分子量 |
261.23 g/mol |
IUPAC 名称 |
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoate |
InChI |
InChI=1S/C13H11NO5/c1-19-13(18)10(6-7-15)14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,7,10H,6H2,1H3/t10-/m0/s1 |
InChI 键 |
SNKFFMNUJVHGDX-JTQLQIEISA-N |
手性 SMILES |
COC(=O)[C@H](CC=O)N1C(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
COC(=O)C(CC=O)N1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-Hydroxy-1-(methylamino)ethyl]phenol](/img/structure/B14091171.png)
![5-amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14091177.png)
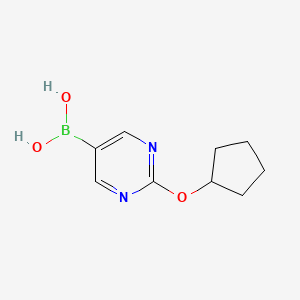
![1-(3-Hydroxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091186.png)
![8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14091194.png)
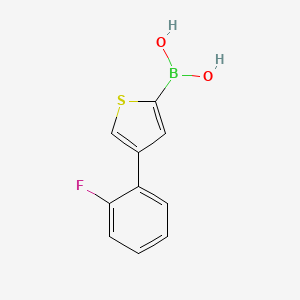
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(4-phenylpiperidin-1-yl)methanone](/img/structure/B14091217.png)
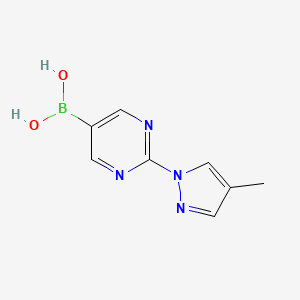

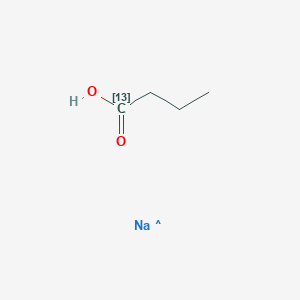
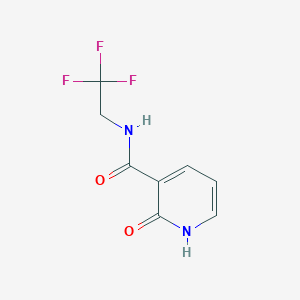
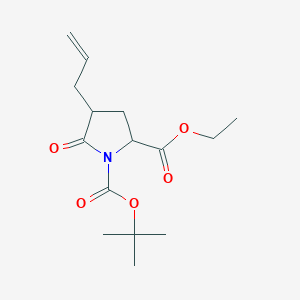
![2-(7-benzyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B14091244.png)
![1-(3,4-Dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091257.png)
